REACTION_CXSMILES
|
C[O-].[Na+].CO.C([S:9][CH:10]1[CH2:13][N:12]([C:14]2[S:15][CH2:16][CH2:17][N:18]=2)[CH2:11]1)(=O)C.Cl>CO>[SH:9][CH:10]1[CH2:13][N:12]([C:14]2[S:15][CH2:16][CH2:17][N:18]=2)[CH2:11]1 |f:0.1.2|
|
Name
|
sodium methoxide methanol
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
862 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SC1CN(C1)C=1SCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was stirred for 10 minutes under the same conditions
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
After reaction, 4 ml of 2N
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |